3-(5-((2,5-dimethylbenzyl)thio)-4-ethyl-4H-1,2,4-triazol-3-yl)-1H-indole
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Overview
Description
The compound is a complex organic molecule that includes an indole and a triazole ring, both of which are common structures in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, as is common for many complex organic compounds .Chemical Reactions Analysis
The chemical reactions involving a compound like this would depend on its functional groups. For example, the triazole ring might undergo reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would be determined using a variety of techniques, including spectroscopy and chromatography .Scientific Research Applications
Synthetic Methodologies and Chemical Properties One study discusses the synthesis of indole derivatives through palladium-catalyzed reactions, emphasizing the versatility of indole as a core structure for generating biologically active compounds. The palladium-catalyzed denitrogenative indolization process is highlighted for its efficiency in producing polysubstituted indoles, which are valuable in medicinal chemistry (Nakamura et al., 2009).
Biological Activities and Antimicrobial Properties Another area of application is the evaluation of indole derivatives for their antimicrobial properties . For instance, compounds with 1,2,4-triazole and indole moieties have been synthesized and shown to exhibit antimicrobial activity, supporting their potential use in developing new antimicrobial agents (El-Sayed et al., 2011). Additionally, the antibacterial and antifungal activities of novel indole derivatives containing 1,3,4-oxadiazole and 1,2,4-triazole moieties have been explored, demonstrating the significance of these compounds in addressing microbial resistance (Shi et al., 2015).
Potential Therapeutic Applications Research into the pharmacological activities of indole derivatives shows a wide range of potential therapeutic applications. Studies have identified compounds with potent activity against various cancer cell lines, suggesting their utility in cancer therapy (Basavarajaiah & Mruthyunjayaswamya, 2021). Furthermore, the development of indole-based compounds as serotonin receptor agonists indicates their potential in treating neurological disorders, such as migraine (Jandu et al., 2001).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4S/c1-4-25-20(18-12-22-19-8-6-5-7-17(18)19)23-24-21(25)26-13-16-11-14(2)9-10-15(16)3/h5-12,22H,4,13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOOHGQIELQKGJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=C(C=CC(=C2)C)C)C3=CNC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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